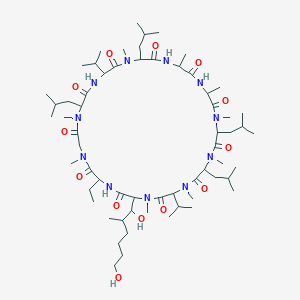
33-(1,6-dihydroxy-2-methylhexyl)-30-ethyl-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydrocyclosporin A M17, also known as Dihydro-csa M17, is a derivative of cyclosporin A. It is a co-metabolite of cyclosporin A and is known for its lack of immunosuppressive activity. This compound has been studied for its potential use as a control in pharmacological studies, particularly in the treatment of parasitic infections .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dihydrocyclosporin A M17 can be synthesized through the hydrogenation of cyclosporin A. This process involves the reduction of cyclosporin A using hydrogen gas in the presence of a palladium catalyst. The reaction is typically carried out under mild conditions to ensure the selective reduction of the compound .
Industrial Production Methods
The industrial production of Dihydrocyclosporin A M17 follows similar synthetic routes as described above. The process involves the large-scale hydrogenation of cyclosporin A using specialized reactors and catalysts to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Dihydrocyclosporin A M17 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: As mentioned earlier, the reduction of cyclosporin A leads to the formation of Dihydrocyclosporin A M17.
Substitution: The compound can undergo substitution reactions with various reagents to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of Dihydrocyclosporin A M17, which can be used for further pharmacological studies .
Applications De Recherche Scientifique
Dihydrocyclosporin A M17 has several scientific research applications, including:
Chemistry: Used as a control in studies involving cyclosporin A to understand the role of immunosuppression.
Biology: Studied for its effects on parasitic infections and its potential use in treating such infections.
Medicine: Investigated for its potential therapeutic applications in treating parasitic infections without causing immunosuppression.
Industry: Used in the production of various derivatives for pharmacological studies
Mécanisme D'action
Dihydrocyclosporin A M17 exerts its effects by interacting with specific molecular targets and pathways. The compound is known to bind to cyclophilin A, a cellular protein that exhibits peptidyl-prolyl cis-trans isomerase activity. This interaction affects various biological processes, including protein folding and immune response modulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclosporin A: The parent compound of Dihydrocyclosporin A M17, known for its immunosuppressive activity.
Cyclosporin C: Another derivative of cyclosporin A with different pharmacological properties.
Cyclosporin D: A derivative with distinct immunosuppressive effects.
Metabolites M1 and M21: Other metabolites of cyclosporin A with varying degrees of immunosuppressive activity
Uniqueness
Dihydrocyclosporin A M17 is unique due to its lack of immunosuppressive activity, making it a valuable control compound in pharmacological studies. Its ability to interact with cyclophilin A without causing immunosuppression sets it apart from other cyclosporin derivatives .
Propriétés
Numéro CAS |
121886-75-7 |
|---|---|
Formule moléculaire |
C62H113N11O13 |
Poids moléculaire |
1220.6 g/mol |
Nom IUPAC |
33-(1,6-dihydroxy-2-methylhexyl)-30-ethyl-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |
InChI |
InChI=1S/C62H113N11O13/c1-24-43-58(82)67(17)33-48(75)68(18)44(29-34(2)3)55(79)66-49(38(10)11)61(85)69(19)45(30-35(4)5)54(78)63-41(15)53(77)64-42(16)57(81)70(20)46(31-36(6)7)59(83)71(21)47(32-37(8)9)60(84)72(22)50(39(12)13)62(86)73(23)51(56(80)65-43)52(76)40(14)27-25-26-28-74/h34-47,49-52,74,76H,24-33H2,1-23H3,(H,63,78)(H,64,77)(H,65,80)(H,66,79) |
Clé InChI |
HTHPJMCQQNKDHH-UHFFFAOYSA-N |
SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CCCCO)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
SMILES canonique |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CCCCO)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
Synonymes |
(8-hydroxy-6,7-dihydro-MeBMT)cyclosporin 8-hydroxy-6,7-dihydro-(4-(2-butenyl)-4,N-dimethylthreonine)cyclosporin dihydro-CsA M17 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















